

# Laboratory-scale preparation of 2-Chloro-5nitrobenzaldehyde

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Compound of Interest

Compound Name: 2-Chloro-5-nitrobenzaldehyde

Cat. No.: B167295

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### **Application Notes and Protocols**

Topic: Laboratory-scale Preparation of 2-Chloro-5-nitrobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the laboratory-scale synthesis of **2-Chloro-5-nitrobenzaldehyde**, a key intermediate in the development of pharmaceuticals and other fine chemicals.[1] The synthesis is achieved through the electrophilic nitration of 2-chlorobenzaldehyde using a mixed acid solution of concentrated sulfuric and nitric acids. This application note includes a comprehensive experimental protocol, safety precautions, and characterization data for the final product.

### **Chemical Profile and Properties**

**2-Chloro-5-nitrobenzaldehyde** is a yellow crystalline solid commonly used as a building block in organic synthesis.[1][2] Its structure, featuring chloro, nitro, and aldehyde functional groups, makes it a versatile reagent for creating more complex molecules.[1]

Table 1: Physicochemical Properties of 2-Chloro-5-nitrobenzaldehyde



Property	Value	Reference	
CAS Number	6361-21-3	[3][4]	
Molecular Formula	C7H4CINO3	[1][3][4]	
Molecular Weight	185.56 g/mol	[3]	
Appearance	Pale yellow crystalline solid/powder	[1][2]	
Melting Point	75-77 °C (lit.)		
Purity (Assay)	Typically ≥97%		
Solubility	Sparingly soluble in water	[1]	
InChI Key	VFVHWCKUHAEDMY- UHFFFAOYSA-N	[3]	

# Synthesis Protocol: Nitration of 2-Chlorobenzaldehyde

This protocol details the nitration of 2-chlorobenzaldehyde. The reaction involves the use of a nitrating mixture (mixed acid) to introduce a nitro group (-NO<sub>2</sub>) onto the aromatic ring. The directing effects of the chloro and aldehyde groups favor substitution at the meta-position relative to the aldehyde, resulting in the desired **2-chloro-5-nitrobenzaldehyde** product.

#### **Materials and Reagents**

Table 2: Reagents and Materials for Synthesis



Reagent/Material	Grade	Quantity	Notes	
2- Chlorobenzaldehyde	Reagent Grade, ≥98%	14.0 g (0.1 mol)	Starting material	
Concentrated Sulfuric Acid (H <sub>2</sub> SO <sub>4</sub> )	ACS Grade, 95-98%	100 mL	Dehydrating agent and catalyst	
Concentrated Nitric Acid (HNO <sub>3</sub> )	ACS Grade, 68-70%	10 mL	Nitrating agent	
Methylene Chloride (DCM)	ACS Grade	~100 mL	For extraction/purification	
Sodium Bicarbonate (NaHCO <sub>3</sub> )	Saturated Aqueous Sol.	As needed	For neutralization	
Anhydrous Sodium Sulfate (Na <sub>2</sub> SO <sub>4</sub> )	ACS Grade	As needed	For drying	
Deionized Water & Ice	As needed	For work-up		

## **Equipment**

- 250 mL three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer
- Ice bath
- Büchner funnel and vacuum flask
- Separatory funnel
- Beakers and Erlenmeyer flasks



#### **Experimental Procedure**

- Preparation of the Nitrating Mixture: In a beaker, carefully and slowly add 10 mL of concentrated nitric acid to 50 mL of concentrated sulfuric acid while cooling in an ice bath.
   Stir the mixture gently and allow it to cool to below 10°C.
- Reaction Setup: Place 50 mL of concentrated sulfuric acid into a 250 mL three-neck roundbottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to below 5°C.
- Addition of Substrate: Slowly add 14.0 g of 2-chlorobenzaldehyde dropwise to the cooled sulfuric acid in the flask. Maintain the temperature below 10°C throughout the addition.
- Nitration Reaction: Once the 2-chlorobenzaldehyde is fully dissolved, begin the dropwise addition of the pre-cooled nitrating mixture from the dropping funnel. The rate of addition should be carefully controlled to maintain the internal reaction temperature between 5-10°C.
   Nitration reactions are highly exothermic.[5]
- Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. Then, remove the ice bath and allow the mixture to slowly warm to room temperature, stirring for another 1-2 hours.[6]
- Product Precipitation (Quenching): Carefully and slowly pour the reaction mixture onto a beaker containing approximately 400 g of crushed ice with constant stirring. A pale-yellow solid should precipitate.[6][7]
- Isolation of Crude Product: Isolate the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid crude product thoroughly with copious amounts of cold deionized water until the washings are neutral to litmus paper.

#### Purification:

- Dissolve the crude solid in approximately 100 mL of methylene chloride.[6]
- Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to remove residual acid) and then with deionized water.
- Dry the organic layer over anhydrous sodium sulfate.[6]

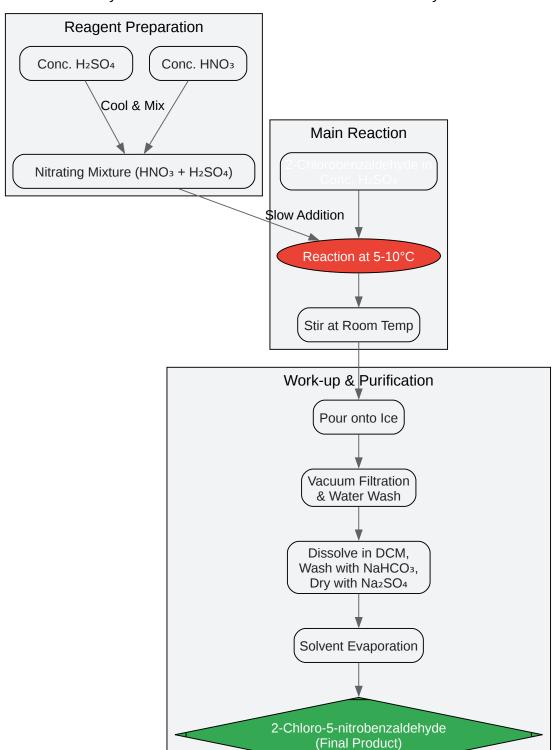


- Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified
   2-Chloro-5-nitrobenzaldehyde.
- Drying and Characterization: Dry the final product in a desiccator. Determine the final weight
  and calculate the yield. Characterize the product by measuring its melting point and
  acquiring spectroscopic data (e.g., ¹H NMR, IR). The expected melting point is in the range
  of 75-77 °C.

## **Experimental Workflow Diagram**

The following diagram illustrates the key steps in the synthesis of **2-Chloro-5-nitrobenzaldehyde**.





Synthesis Workflow for 2-Chloro-5-nitrobenzaldehyde

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Caption: Workflow for the synthesis of **2-Chloro-5-nitrobenzaldehyde**.



## **Spectroscopic Data**

Characterization of the final product should be performed to confirm its identity and purity.

Table 3: <sup>1</sup>H NMR Data for **2-Chloro-5-nitrobenzaldehyde** 

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)	Assignment	Reference
10.49	S	-	Aldehyde proton (-CHO)	[8]
8.73	d	2.8 Hz	Aromatic proton (H-6)	[8]
8.38	dd	8.8 Hz, 2.8 Hz	Aromatic proton (H-4)	[8]
7.70	d	8.8 Hz	Aromatic proton (H-3)	[8]
Solvent not specified in the reference, but typically CDCl <sub>3</sub> or DMSO-d <sub>6</sub> .				

# Safety and Handling

- Hazardous Reagents: Concentrated sulfuric acid and nitric acid are extremely corrosive and
  are strong oxidizing agents.[9] Handle with extreme care in a fume hood, wearing
  appropriate personal protective equipment (PPE), including safety goggles, a face shield, a
  lab coat, and acid-resistant gloves.
- Exothermic Reaction: The nitration reaction is highly exothermic and can lead to a runaway reaction if the temperature is not carefully controlled.[5] Ensure efficient cooling and slow, controlled addition of reagents.



- Product Hazards: **2-Chloro-5-nitrobenzaldehyde** is an irritant to the skin, eyes, and respiratory system.[1][3] Avoid inhalation of dust and direct contact with skin and eyes.
- Waste Disposal: All acidic and organic waste should be neutralized and disposed of according to institutional safety guidelines.

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